![molecular formula C23H16N4O6 B2692675 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207056-82-3](/img/structure/B2692675.png)
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione is a compound characterized by a complex structure featuring multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multi-step organic reactions. A typical synthetic route may include:
Formation of the oxadiazole ring: : Starting from benzo[d][1,3]dioxole, a series of reactions involving nitration, reduction, and cyclization can produce the oxadiazole ring.
Quinazoline core synthesis: : The quinazoline core can be synthesized via the reaction of an anthranilic acid derivative with appropriate aldehydes or ketones under acidic or basic conditions.
Coupling reactions: : The final step involves coupling the quinazoline core with the oxadiazole intermediate and furan-2-ylmethyl group under specific conditions, such as using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
For industrial-scale production, optimization of the reaction conditions to increase yield and purity is crucial. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the furan and dioxolane rings.
Reduction: : Reduction can occur at various functional groups, leading to changes in the electronic structure and reactivity.
Substitution: : Substitution reactions can occur at specific sites, such as the aromatic rings and heterocyclic cores.
Common Reagents and Conditions
Oxidizing agents: : KMnO4, H2O2.
Reducing agents: : NaBH4, LiAlH4.
Substitution reagents: : Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline-2,4-dione derivatives with hydroxyl or carbonyl groups, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: : Potential use as a biochemical probe to study enzyme activities and cellular pathways.
Medicine: : Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: : Possible applications in the development of new materials, dyes, and polymers due to its unique structural properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with biological targets:
Molecular Targets: : The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: : It could affect signaling pathways, metabolic processes, or gene expression, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1-(benzo[d][1,3]dioxol-5-yl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione: : Similar structure but lacks the oxadiazole ring.
3-(benzo[d][1,3]dioxol-5-yl)-1-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione: : Similar core but different substitution pattern.
Uniqueness
The presence of both the oxadiazole ring and the furan-2-ylmethyl group in the compound 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione contributes to its unique chemical and biological properties, distinguishing it from other related compounds. This specific combination of functional groups may offer enhanced reactivity or selectivity in its interactions with biological targets.
There you have it! From synthesis to its broad range of applications, this compound holds intriguing potential. Fascinating stuff, right?
Properties
IUPAC Name |
1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(furan-2-ylmethyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O6/c28-22-16-5-1-2-6-17(16)26(23(29)27(22)11-15-4-3-9-30-15)12-20-24-21(25-33-20)14-7-8-18-19(10-14)32-13-31-18/h1-10H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTOBEBPYMGEST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CN4C5=CC=CC=C5C(=O)N(C4=O)CC6=CC=CO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
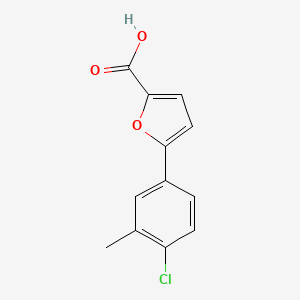
![1-{[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide](/img/structure/B2692595.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2692596.png)
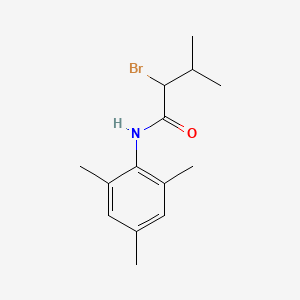
![7-chloro-3-[(2R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one](/img/new.no-structure.jpg)
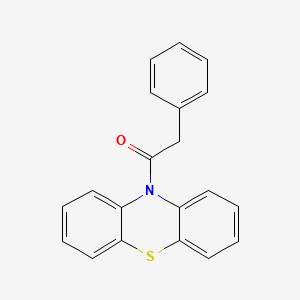
![N-{[5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2692601.png)
![5-(Methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2692602.png)
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-sulfonamide](/img/structure/B2692605.png)
![Ethyl 2-[[(Z)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2692607.png)
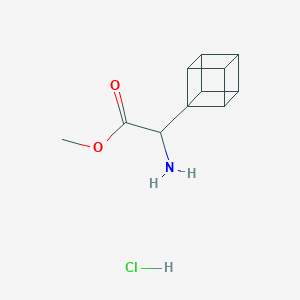
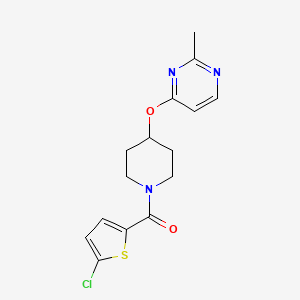
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluorobenzenesulfonamide](/img/structure/B2692615.png)
